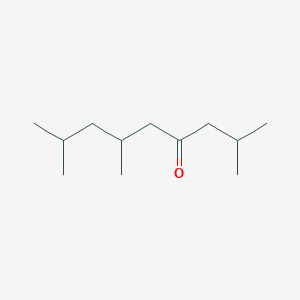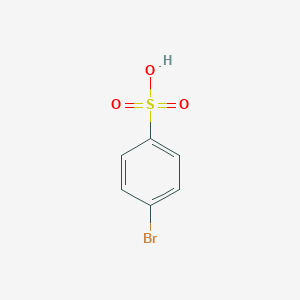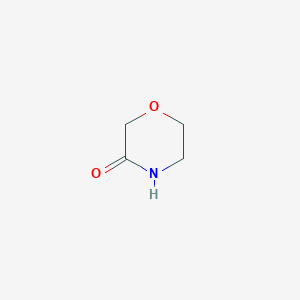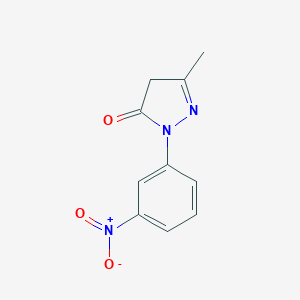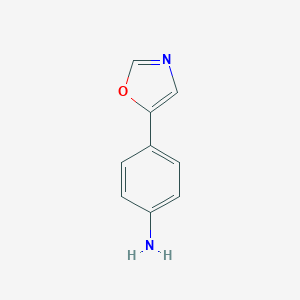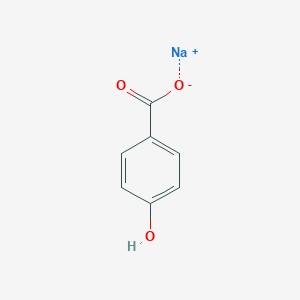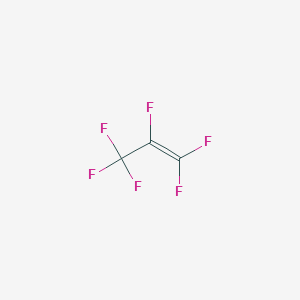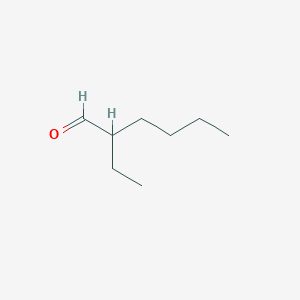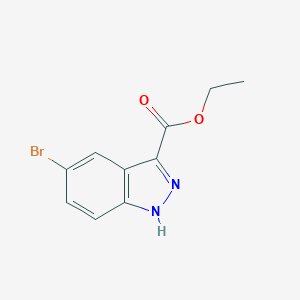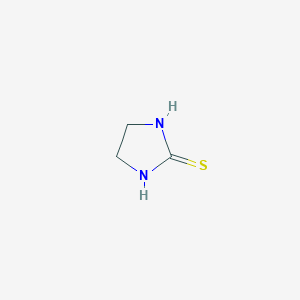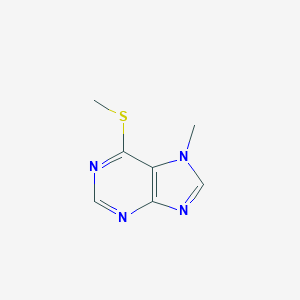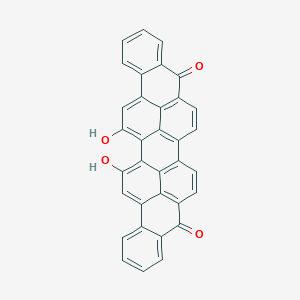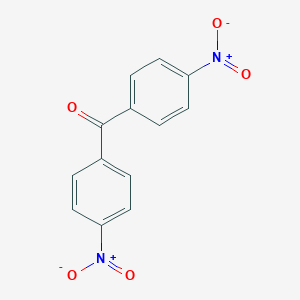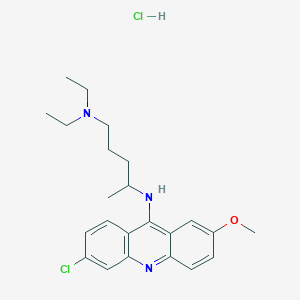![molecular formula C18H12As2 B089548 5,10-[1,2]Benzenoarsanthrene CAS No. 197-40-0](/img/structure/B89548.png)
5,10-[1,2]Benzenoarsanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10-[1,2]Benzenoarsanthrene, also known as BA, is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied due to its potential carcinogenic and mutagenic properties. BA is a potent environmental contaminant that can be found in tobacco smoke, diesel exhaust, and other combustion products.
作用機序
The mechanism of action of 5,10-[1,2]Benzenoarsanthrene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of various signaling pathways. 5,10-[1,2]Benzenoarsanthrene can induce oxidative stress and DNA damage by generating ROS, which can lead to the activation of DNA repair mechanisms and the induction of cell death pathways.
生化学的および生理学的効果
5,10-[1,2]Benzenoarsanthrene has been shown to have a wide range of biochemical and physiological effects. It can induce DNA damage, gene mutations, and chromosomal aberrations in various cell types. 5,10-[1,2]Benzenoarsanthrene can also promote the growth of tumors in animal models and is considered a potent carcinogen. In addition, 5,10-[1,2]Benzenoarsanthrene has been shown to induce oxidative stress and inflammation, which can contribute to the development of various diseases, including cancer, cardiovascular disease, and respiratory disease.
実験室実験の利点と制限
One advantage of using 5,10-[1,2]Benzenoarsanthrene in lab experiments is its potent carcinogenic and mutagenic properties, which make it a useful tool for studying the mechanisms of cancer development and DNA damage. However, one limitation of using 5,10-[1,2]Benzenoarsanthrene is its potential toxicity, which can make it difficult to work with in certain settings. In addition, the use of 5,10-[1,2]Benzenoarsanthrene in lab experiments may not fully replicate the complex environmental exposures that occur in real-world settings.
将来の方向性
Future research on 5,10-[1,2]Benzenoarsanthrene should focus on further understanding its mechanism of action and the pathways involved in its carcinogenic and mutagenic properties. This could involve the use of advanced imaging techniques and molecular biology tools to better understand the effects of 5,10-[1,2]Benzenoarsanthrene on DNA and cellular signaling pathways. In addition, future research should explore the potential health effects of exposure to 5,10-[1,2]Benzenoarsanthrene in real-world settings, including the effects of long-term exposure and the potential for biomagnification in the food chain.
Conclusion
In conclusion, 5,10-[1,2]Benzenoarsanthrene is a potent environmental contaminant that has been extensively studied for its potential carcinogenic and mutagenic properties. The synthesis method of 5,10-[1,2]Benzenoarsanthrene involves the reaction of anthracene with benzoquinone, which yields 5,10-[1,2]Benzenoarsanthrene as a yellow crystalline powder. 5,10-[1,2]Benzenoarsanthrene can induce DNA damage, gene mutations, and chromosomal aberrations in various cell types and has been shown to promote the growth of tumors in animal models. Future research on 5,10-[1,2]Benzenoarsanthrene should focus on further understanding its mechanism of action and the potential health effects of exposure to 5,10-[1,2]Benzenoarsanthrene in real-world settings.
合成法
5,10-[1,2]Benzenoarsanthrene can be synthesized through various methods, including the reaction of anthracene with benzoquinone, the reaction of anthracene with benzoic acid, and the oxidation of anthracene with potassium permanganate. The most common method for synthesizing 5,10-[1,2]Benzenoarsanthrene is the reaction of anthracene with benzoquinone, which yields 5,10-[1,2]Benzenoarsanthrene as a yellow crystalline powder.
科学的研究の応用
5,10-[1,2]Benzenoarsanthrene has been extensively studied for its potential carcinogenic and mutagenic properties. It has been shown to induce DNA damage, gene mutations, and chromosomal aberrations in various cell types. 5,10-[1,2]Benzenoarsanthrene has also been shown to promote the growth of tumors in animal models and is considered a potent carcinogen.
特性
CAS番号 |
197-40-0 |
|---|---|
製品名 |
5,10-[1,2]Benzenoarsanthrene |
分子式 |
C18H12As2 |
分子量 |
378.1 g/mol |
IUPAC名 |
1,8-diarsapentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C18H12As2/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)20(14)18-12-6-4-10-16(18)19/h1-12H |
InChIキー |
ZVVGWKNSYYKDNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)[As]3C4=CC=CC=C4[As]2C5=CC=CC=C53 |
正規SMILES |
C1=CC=C2C(=C1)[As]3C4=CC=CC=C4[As]2C5=CC=CC=C53 |
同義語 |
5,10-[1,2]Benzenoarsanthrene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



